3-(butan-2-yl)-1-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-(butan-2-yl)-1-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques and Catalysis : The synthesis of quinazoline-2,4(1H,3H)-diones, akin to the compound , can be achieved through environmentally friendly methods involving carbon dioxide and catalysts like [Bmim]OH. This approach underscores the importance of green chemistry in synthesizing complex molecules (Patil, Tambade, Deshmukh, & Bhanage, 2009; Lu et al., 2014).
Antitumor and Cytotoxic Properties : Compounds featuring 1,2,4-oxadiazole and quinazoline derivatives exhibit significant biological activities, including antitumor effects. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have shown potential in antitumor activity against a panel of cell lines, highlighting the therapeutic applications of such compounds (Maftei et al., 2013).
Herbicidal Applications : The synthesis of triketone-containing quinazoline-2,4-dione derivatives for herbicidal evaluation illustrates the compound's utility in agricultural chemistry. This research direction seeks to discover new herbicides with broad-spectrum weed control and excellent crop selectivity (Wang et al., 2014).
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-5-14(2)27-22(28)18-8-6-7-9-19(18)26(23(27)29)13-20-24-21(25-32-20)15-10-16(30-3)12-17(11-15)31-4/h6-12,14H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJKQRYZFJELLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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